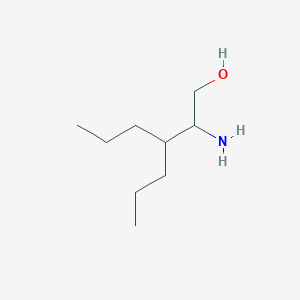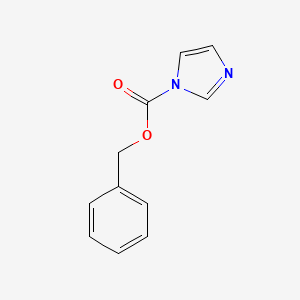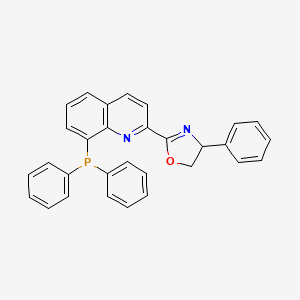
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a diphenylphosphanyl group and a 4-phenyl-4,5-dihydro-1,3-oxazol-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from an amino alcohol and a carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating catalytic cycles.
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Materials Science: Its electronic properties can influence the behavior of materials in electronic devices.
類似化合物との比較
Similar Compounds
8-(Diphenylphosphanyl)quinoline: Lacks the oxazoline ring, making it less versatile in certain applications.
2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline: Lacks the diphenylphosphanyl group, affecting its catalytic properties.
Uniqueness
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is unique due to the combination of the diphenylphosphanyl group and the oxazoline ring, which provides a balance of electronic and steric properties, making it highly versatile for various applications.
特性
分子式 |
C30H23N2OP |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinolin-8-yl]phosphane |
InChI |
InChI=1S/C30H23N2OP/c1-4-11-22(12-5-1)27-21-33-30(32-27)26-20-19-23-13-10-18-28(29(23)31-26)34(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-20,27H,21H2 |
InChIキー |
FYDFMZKMPZIZKS-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


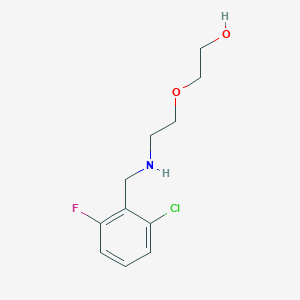
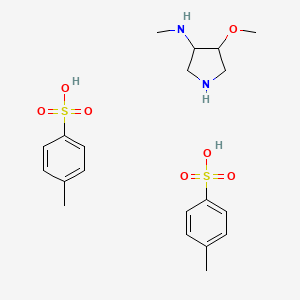
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)
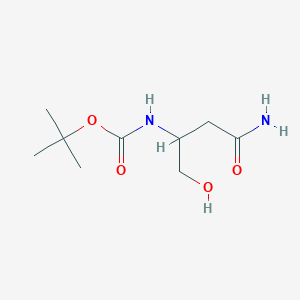
![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)

![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)
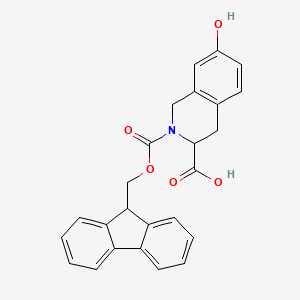

![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
